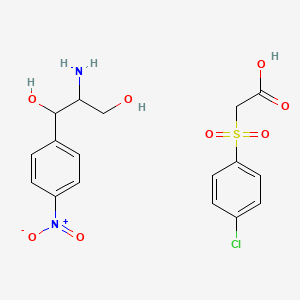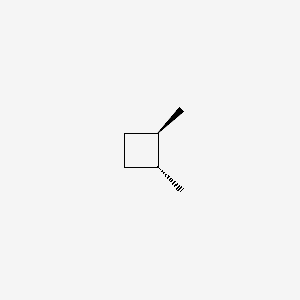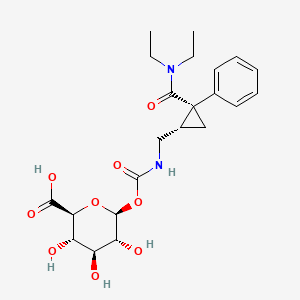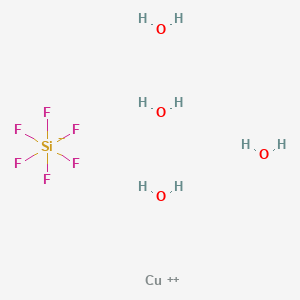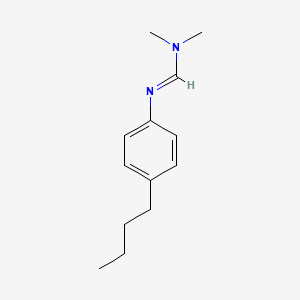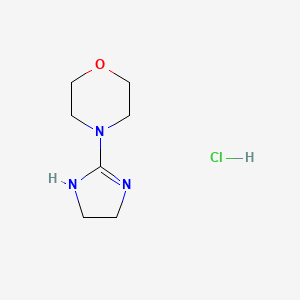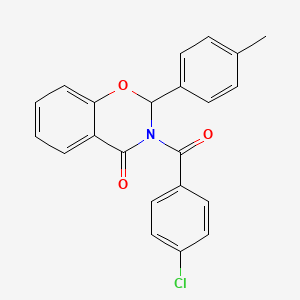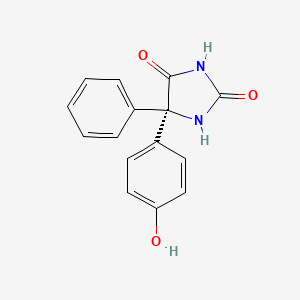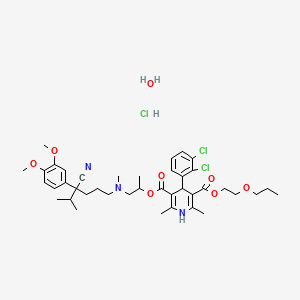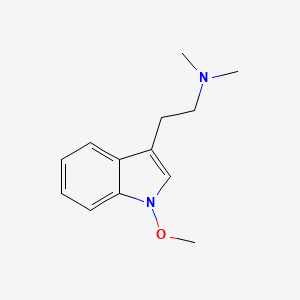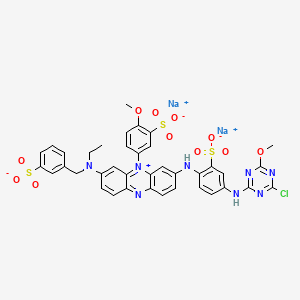
cis-7-(1,3-Dithiolan-2-ylmethyl)theophylline-1S-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
cis-7-(1,3-Dithiolan-2-ylmethyl)theophylline-1S-oxide is a derivative of theophylline, a well-known bronchodilator used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). This compound features a unique structure with a 1,3-dithiolane ring attached to the theophylline core, which imparts distinct chemical and biological properties.
Vorbereitungsmethoden
The synthesis of cis-7-(1,3-Dithiolan-2-ylmethyl)theophylline-1S-oxide involves the reaction of theophylline with 1,3-dithiolane-2-methanol under specific conditions. The reaction typically requires a catalyst and proceeds through a series of steps including nucleophilic substitution and oxidation. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
cis-7-(1,3-Dithiolan-2-ylmethyl)theophylline-1S-oxide undergoes several types of chemical reactions, including:
Oxidation: The sulfur atoms in the 1,3-dithiolane ring can be oxidized to form sulfoxides and sulfones.
Reduction: The compound can be reduced to its corresponding thiol derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The 1,3-dithiolane ring can undergo nucleophilic substitution reactions, where the sulfur atoms are replaced by other nucleophiles.
The major products formed from these reactions include sulfoxides, sulfones, and thiol derivatives, each with distinct chemical properties .
Wissenschaftliche Forschungsanwendungen
cis-7-(1,3-Dithiolan-2-ylmethyl)theophylline-1S-oxide has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity of 1,3-dithiolane rings and their derivatives.
Biology: The compound is investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Wirkmechanismus
The mechanism of action of cis-7-(1,3-Dithiolan-2-ylmethyl)theophylline-1S-oxide involves its interaction with molecular targets such as enzymes and receptors. The compound is known to inhibit phosphodiesterase enzymes, leading to an increase in intracellular cyclic AMP levels. This results in bronchodilation and anti-inflammatory effects. Additionally, the compound may modulate histone deacetylase activity, contributing to its anti-inflammatory properties .
Vergleich Mit ähnlichen Verbindungen
cis-7-(1,3-Dithiolan-2-ylmethyl)theophylline-1S-oxide can be compared with other theophylline derivatives such as:
7-(1,3-Dioxolan-2-ylmethyl)theophylline: This compound features a 1,3-dioxolane ring instead of a 1,3-dithiolane ring.
7-(1,3-Oxathiolan-2-ylmethyl)theophylline: This derivative contains a 1,3-oxathiolane ring and shows different reactivity and pharmacological properties compared to the dithiolane derivative.
The uniqueness of this compound lies in its sulfur-containing ring, which imparts specific chemical reactivity and biological activities not observed in its oxygen-containing analogs .
Eigenschaften
CAS-Nummer |
116763-38-3 |
|---|---|
Molekularformel |
C11H14N4O3S2 |
Molekulargewicht |
314.4 g/mol |
IUPAC-Name |
1,3-dimethyl-7-[[(2S)-1-oxo-1,3-dithiolan-2-yl]methyl]purine-2,6-dione |
InChI |
InChI=1S/C11H14N4O3S2/c1-13-9-8(10(16)14(2)11(13)17)15(6-12-9)5-7-19-3-4-20(7)18/h6-7H,3-5H2,1-2H3/t7-,20?/m0/s1 |
InChI-Schlüssel |
DKBHJWJNQUYKFR-DSMWMPORSA-N |
Isomerische SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)C[C@H]3SCCS3=O |
Kanonische SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC3SCCS3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


